Cas no 40171-86-6 (1-(ethylamino)propan-2-ol)

1-(Ethylamino)propan-2-ol is a secondary amine-alcohol compound with the molecular formula C5H13NO. It features both an amino and a hydroxyl functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound's structure allows for reactivity in alkylation, acylation, and condensation reactions, while its polar nature enhances solubility in aqueous and organic solvents. It is commonly utilized in the production of surfactants, corrosion inhibitors, and specialty chemicals. The presence of the ethylamino group contributes to its efficacy as a precursor in the synthesis of biologically active molecules. Its balanced hydrophilicity and lipophilicity make it suitable for formulations requiring controlled solubility and reactivity.
1-(ethylamino)propan-2-ol structure
1-(ethylamino)propan-2-ol structure
Product Name:1-(ethylamino)propan-2-ol
CAS No:40171-86-6
MF:C5H13NO
MW:103.162821531296
MDL:MFCD00082193
CID:925416
PubChem ID:354335105
Update Time:2025-10-29

1-(ethylamino)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(ethylamino)propan-2-ol
    • 1-Ethylamino-2-propanol
    • 1-Aethylamino-propan-2-ol
    • 1-ethylaminopropan-2-ol
    • 1-ethylamino-propan-2-ol
    • AC1MI2IJ
    • AC1Q31KK
    • Aethyl-(2-hydroxy-propyl)-amin
    • AG-F-42181
    • CTK1D7959
    • EINECS 254-821-6
    • ethyl-(2-hydroxypropyl)amine
    • N-(2-hydroxypropyl)ethylamine
    • N-Ethyl-N-(2-hydroxypropyl)amine
    • 2-Hydroxypropylethylamine
    • Ethylisopropanolamine
    • N-(2-Hydroxypropyl)ethanamine
    • N-Ethylisopropanolamine
    • ethylamino-2-propanol
    • SY084234
    • D90604
    • MFCD00082193
    • LS-05881
    • EN300-55326
    • NS00057017
    • (S)-1-(Ethylamino)-2-propanol
    • MFCD24567169
    • SCHEMBL167366
    • DB-201197
    • E1244
    • Z138692768
    • SY346514
    • SB46830
    • 1-(ethylamino)-2-propanol
    • 2-Propanol, 1-(ethylamino)-
    • DTXSID40960614
    • 40171-86-6
    • AKOS009067586
    • ALBB-017752
    • MDL: MFCD00082193
    • Inchi: 1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3
    • InChI Key: UCYJVNBJCIZMTJ-UHFFFAOYSA-N
    • SMILES: OC(C)CNCC

Computed Properties

  • Exact Mass: 103.099714038g/mol
  • Monoisotopic Mass: 103.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 39.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 0.8887 g/cm3 (20 ºC)
  • Melting Point: 14°C(lit.)
  • Boiling Point: 160°C(lit.)
  • Flash Point: 70.3±10.5 ºC,
  • Refractive Index: 1.4352 (20 ºC)
  • Solubility: Soluble (607 g/l) (25 º C),

1-(ethylamino)propan-2-ol Security Information

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1-(ethylamino)propan-2-ol Suppliers

Amadis Chemical Company Limited
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(CAS:40171-86-6)1-(ethylamino)propan-2-ol
Order Number:A1036893
Stock Status:in Stock
Quantity:25ml
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:00
Price ($):233.0
Email:sales@amadischem.com

Additional information on 1-(ethylamino)propan-2-ol

Comprehensive Guide to 1-(Ethylamino)propan-2-ol (CAS No. 40171-86-6): Properties, Applications, and Industry Insights

1-(Ethylamino)propan-2-ol (CAS No. 40171-86-6) is a versatile organic compound with a growing presence in pharmaceutical, agrochemical, and specialty chemical industries. This secondary amine-alcohol hybrid, also referred to as N-ethyl-2-hydroxypropylamine, combines the reactivity of an amine group with the solubility-enhancing properties of a hydroxyl group. Its molecular structure, C5H13NO, features an ethylamino substituent at the first carbon and a hydroxyl group at the second carbon of the propane backbone, enabling unique physicochemical interactions.

In recent years, the demand for amine-functionalized alcohols like 1-(ethylamino)propan-2-ol has surged due to their role as intermediates in green chemistry applications. Researchers highlight its utility in synthesizing biodegradable surfactants and corrosion inhibitors, aligning with the global shift toward sustainable industrial practices. A 2023 study published in the Journal of Molecular Catalysis demonstrated its efficacy as a ligand in transition-metal catalysis, a hotspot for pharmaceutical API synthesis.

The compound’s solubility profile (miscible in water and polar organic solvents) makes it invaluable for formulations requiring pH adjustment or hydrogen bonding. Industries frequently search for "CAS 40171-86-6 solubility data" or "1-(ethylamino)propan-2-ol safety handling," reflecting practical concerns. Notably, its vapor pressure of 0.12 mmHg at 25°C and boiling point of 170–175°C ensure stability under standard processing conditions.

From an SEO perspective, trending queries such as "alternative to ethanolamines in cosmetics" or "non-toxic amine catalysts" underscore market interest. 1-(Ethylamino)propan-2-ol addresses these needs as a milder alternative to traditional alkanolamines, with lower skin irritation potential—a key consideration for personal care formulations. Regulatory databases like REACH and EPA list it under moderate hazard classifications, prompting users to seek "40171-86-6 regulatory status."

Innovative applications include its use in carbon capture technologies, where its amine group reacts selectively with CO2. This aligns with the "net-zero emissions" discourse, a top-search topic in 2024. Patent filings reveal its incorporation into gas scrubbing systems, leveraging its reversible carbamate formation—an area explored in depth by chemical engineering forums.

Analytical characterization of CAS 40171-86-6 typically involves GC-MS (retention time ~8.2 min on DB-5 columns) and FT-IR (broad O-H stretch at 3300 cm⁻¹, N-H bend at 1600 cm⁻¹). Quality control protocols emphasize monitoring isomeric impurities, a frequent search term among QC professionals. The compound’s logP value of 0.45 suggests balanced hydrophilicity, explaining its popularity in drug delivery systems.

Emerging research explores 1-(ethylamino)propan-2-ol derivatives for ionic liquid synthesis, capitalizing on its dual functionality. A 2024 ACS Sustainable Chemistry report highlighted its role in creating low-melting-point salts for battery electrolytes—addressing the "next-gen energy storage" trend. Such developments position this compound as a focal point for material science innovations.

For procurement specialists, sourcing "high-purity 40171-86-6" remains critical. Suppliers often provide technical grades (≥95%) and HPLC grades (≥99%), with storage recommendations emphasizing nitrogen blankets to prevent oxidation. Market intelligence platforms note a 12% year-on-year increase in demand, driven by Asia-Pacific’s expanding pharmaceutical excipient sector.

In conclusion, 1-(ethylamino)propan-2-ol exemplifies the convergence of performance chemistry and sustainability. Its adaptability across sectors—from biodegradable chelators to energy materials—ensures enduring relevance. As industries prioritize "eco-friendly intermediates," this compound’s scientific and commercial trajectory warrants close attention.

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Amadis Chemical Company Limited
(CAS:40171-86-6)1-(ethylamino)propan-2-ol
A1036893
Purity:99%
Quantity:25ml
Price ($):233.0
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